molecular formula C11H8F3NO2 B12286873 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid

2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid

Cat. No.: B12286873
M. Wt: 243.18 g/mol
InChI Key: WKJWBZVHAHPTON-UHFFFAOYSA-N
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Description

2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a cyano group (–CN) and a trifluoromethyl group (–CF3) attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and decarboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Cyano-3-(2-fluorophenyl)propionic Acid
  • 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic Acid
  • 2-Cyano-3-(2-fluoro-5-iodophenyl)acrylic Acid

Comparison: 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2-cyano-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5H2,(H,16,17)

InChI Key

WKJWBZVHAHPTON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)C(F)(F)F

Origin of Product

United States

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